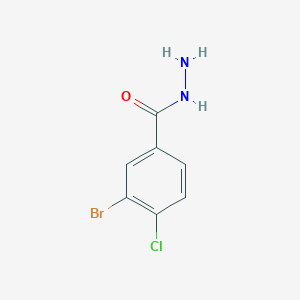

3-Bromo-4-chlorobenzhydrazide

Übersicht

Beschreibung

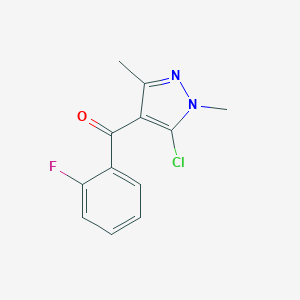

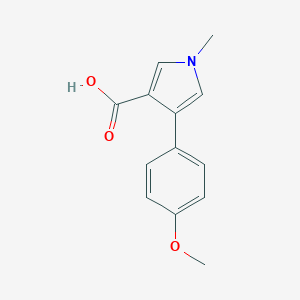

The compound of interest, 3-Bromo-4-chlorobenzhydrazide, is a derivative of benzhydrazide with bromo and chloro substituents on the benzene ring. While the provided papers do not directly discuss 3-Bromo-4-chlorobenzhydrazide, they do provide insights into similar compounds, which can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related bromo and chloro-substituted benzhydrazides typically involves the condensation reaction of the corresponding bromobenzohydrazide with various aldehydes. For instance, the synthesis of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH) was achieved by condensing 4-bromobenzoic hydrazide with 2,4-dihydroxy benzaldehyde . Similarly, other derivatives were synthesized by reacting 4-bromobenzohydrazide with different benzaldehydes . These methods suggest that 3-Bromo-4-chlorobenzhydrazide could be synthesized through a similar condensation reaction using 3-bromobenzohydrazide and an appropriate chloro-substituted aldehyde.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by single-crystal X-ray diffraction (XRD). For example, the crystal structure of 4BDBH was determined to be monoclinic with space group P21/c, featuring intramolecular and intermolecular interactions that stabilize the crystal . The dihedral angles between benzene rings in similar compounds can vary, indicating that the molecular geometry of 3-Bromo-4-chlorobenzhydrazide could also exhibit a significant dihedral angle, affecting its overall molecular shape .

Chemical Reactions Analysis

The chemical reactivity of bromo and chloro-substituted benzhydrazides can be influenced by the presence of these substituents. For instance, dissociative electron attachment (DEA) studies on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene showed that the formation of fragment anions is temperature-dependent, which could be relevant for understanding the reactivity of 3-Bromo-4-chlorobenzhydrazide under similar conditions .

Physical and Chemical Properties Analysis

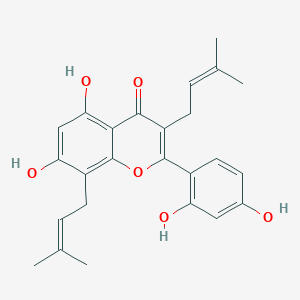

The physical and chemical properties of these compounds can be explored through various spectroscopic techniques and computational methods. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with DFT calculations, provide insights into the vibrational modes and electronic properties of the molecules . The presence of bromo and chloro groups can also influence the antimicrobial properties of these compounds, as seen in vanadium(V) complexes derived from bromo and chloro-substituted hydrazones . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, play a crucial role in the stability and properties of these crystals .

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystallography

3-Bromo-4-chlorobenzhydrazide serves as a precursor in the synthesis of structurally complex hydrazone compounds. For instance, reactions with different aldehydes have led to the creation of isostructural hydrazone compounds with potential applications in materials science due to their unique crystal structures. These structures are characterized by their dimer formations linked by methanol molecules through hydrogen bonds, offering insights into the molecular architecture and interactions within crystals (Xiao-ling Wang, Z. You, Che Wang, 2011).

Antimicrobial Properties

The modification of 3-Bromo-4-chlorobenzhydrazide into vanadium(V) complexes has been explored for antimicrobial applications. These complexes, derived from bromo and chloro-substituted hydrazones, exhibit significant antimicrobial activities against a range of bacteria and fungi. This highlights the compound's role in developing new antimicrobial agents, emphasizing the influence of bromo and chloro groups on enhancing these properties (Zi-qiang Sun, Shun-Feng Yu, Xiner Xu, X. Qiu, Shu-juan Liu, 2020).

Photodissociation Studies

Photodissociation kinetics of bromochlorobenzenes, including compounds related to 3-Bromo-4-chlorobenzhydrazide, have been investigated to understand their behavior under ultraviolet light. These studies are crucial for assessing the environmental impact and stability of such compounds when exposed to light. The findings contribute to our knowledge of the dissociation dynamics, which is vital for environmental chemistry and photostability assessments of halogenated compounds (D. Karlsson, J. Davidsson, 2008).

Organic Electronics

In the field of organic electronics, derivatives of 3-Bromo-4-chlorobenzhydrazide have been utilized to control the morphology and crystallization in semiconducting polymer blends. This application is particularly relevant in the optimization of organic photovoltaic devices, where phase separation and purity significantly affect the efficiency and performance of solar cells. The use of related compounds as processing additives demonstrates the potential of 3-Bromo-4-chlorobenzhydrazide derivatives in enhancing electronic device fabrication (Xueliang Liu, S. Huettner, Zhuxia Rong, M. Sommer, R. Friend, 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-4-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLUVSFWRCWHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

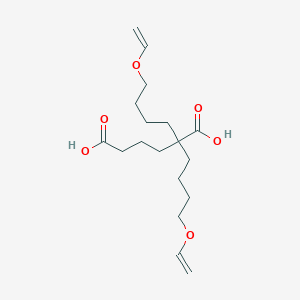

C1=CC(=C(C=C1C(=O)NN)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370781 | |

| Record name | 3-Bromo-4-chlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chlorobenzhydrazide | |

CAS RN |

148993-18-4 | |

| Record name | 3-Bromo-4-chlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148993-18-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)

![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)